molecular formula C9H9NO2 B091181 Diacetylpyridine CAS No. 16174-40-6

Diacetylpyridine

Cat. No. B091181
CAS RN: 16174-40-6
M. Wt: 163.17 g/mol
InChI Key: IDHCQGUWHXGMQW-UHFFFAOYSA-N
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Description

Diacetylpyridine is a chemical compound with the molecular formula C9H9NO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of Diacetylpyridine involves a process of organic intermediates. The synthesis process is low in time-consuming, simple to operate, and high in yield . The synthesis process includes the synthesis of 2,6-pyridine diformylic ethyl ester, and synthesis of the 2,6-diacetyl pyridine . Another method involves esterification using pyridine-2,6-dicarboxylic acid as a precursor and successive Claisen condensation promoted by sodium .


Molecular Structure Analysis

The molecular structure of Diacetylpyridine is represented by the formula C9H9NO2 . The molecular weight of Diacetylpyridine is 163.17 g/mol . The InChI representation of Diacetylpyridine is InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 .


Chemical Reactions Analysis

Diacetylpyridine has been used in various chemical reactions. For instance, it has been used in Schiff base reactions for amino acid detection . It has also been used in the synthesis of 2,6-diacetylpyridinediphenylhydrazone perchlorate .


Physical And Chemical Properties Analysis

Diacetylpyridine is a solid substance with an off-white appearance . It has a molecular weight of 163.17 g/mol . The exact physical and chemical properties such as melting point, boiling point, flash point, etc., are not available in the retrieved data.

Scientific Research Applications

  • Chemical Intermediate and Bioactivity : 2-Acetylpyridine, a derivative of diacetylpyridine, is used as a chemical intermediate in organic synthesis, pharmaceuticals, and agricultural chemicals. It also finds application as a food additive for flavor enhancement. In bioinorganic chemistry, imines complexes, which include derivatives of diacetylpyridine, provide synthetic models for metalloproteins/enzymes and contribute to medicinal chemistry, radioimmunotherapy, cancer diagnosis, and tumor treatment (H. Ali, 2012).

  • Antiproliferative Activity and DNA Binding : The synthesis and characterization of 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its palladium(II) and platinum(II) complexes show significant antiproliferative activity against various human cancer cell lines. These compounds, especially the ligand and platinum(II) complex, show promise in overcoming cisplatin resistance in certain cancer cells and exhibit high activity against breast cancer cells. Their interaction with DNA has also been studied, indicating potential applications in cancer therapy (A. Matesanz, Carolina Hernández, P. Souza, 2014).

  • Metal Complexes with Antitumor Properties : Novel 2,6-diacetylpyridine bis(thiosemicarbazone) palladium(II) and platinum(II) complexes have been developed, showing high cytotoxicity in cisplatin-resistant A2780cisR tumor cells and breast cancer MCF-7 cells. These complexes are notable for their ability to circumvent cisplatin resistance and exhibit reduced toxicity in vitro, suggesting their potential as antitumor agents (A. Matesanz, Inês Leitão, P. Souza, 2013).

  • Coordination Chemistry : The preparation and coordination chemistry of 2,6-diacetylpyridine bis(6-chloro-2-pyridylhydrazone) reveal its ability to form complexes with a wide range of transition and non-transition metal ions. These complexes exhibit diverse geometries, including pentagonal bipyramidal structures, underscoring the versatility of diacetylpyridine derivatives in coordination chemistry (E. Constable, J. Holmes, 1987).

  • Chromatographic Determination of Metal Ions : Bis hydrazones of 2,6-diacetylpyridine have been utilized for the chromatographic determination of several metal ions. These compounds, enhanced in water solubility due to the inclusion of a quaternary ammonium group, allow for selective and quantitative determination of metal ions, demonstrating their utility in analytical chemistry (M. Main, J. Fritz, 1989).

Safety And Hazards

Diacetylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and get medical attention .

properties

IUPAC Name

1-(2-acetylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHCQGUWHXGMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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